

# CHK-336 Drug Interaction Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CHK-336   |           |
| Cat. No.:            | B11933690 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with **CHK-336**, a first-in-class, orally available, and liver-targeted small molecule lactate dehydrogenase A (LDHA) inhibitor.[1][2] The information is tailored to address potential issues encountered during drug interaction studies.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of **CHK-336** uptake into hepatocytes, and how might this lead to drug-drug interactions?

A1: **CHK-336** is actively taken up into hepatocytes via Organic Anion Transporting Polypeptides (OATPs).[1][3] This is a critical aspect of its liver-targeted profile.[1][3] Consequently, co-administration with drugs that are strong inhibitors of OATP transporters (e.g., cyclosporine, rifampin) could competitively inhibit the uptake of **CHK-336**, potentially reducing its concentration in the liver and diminishing its therapeutic effect. Conversely, **CHK-336** might compete with other co-administered OATP substrates for uptake.

Q2: Are there any known interactions of CHK-336 with cytochrome P450 (CYP) enzymes?

A2: Currently, there is no specific data from dedicated clinical drug-drug interaction studies on the effects of **CHK-336** on CYP enzymes in the public domain. Preclinical data suggests a favorable off-target safety and ADME profile with a low anticipated risk of significant drug-drug interactions.[3] However, without specific in vivo data, it is advisable to exercise caution when co-administering **CHK-336** with potent CYP inhibitors or inducers, or with drugs that have a

## Troubleshooting & Optimization





narrow therapeutic index and are metabolized by CYP enzymes. Standard in vitro assays (e.g., CYP inhibition and induction assays) are recommended to de-risk potential interactions.

Q3: We observed lower than expected efficacy of **CHK-336** in our in vivo model when co-administered with another compound. What could be the cause?

A3: Lower than expected efficacy could be due to a pharmacokinetic interaction. Given that **CHK-336** relies on OATP transporters for hepatic uptake, the co-administered compound may be an OATP inhibitor.[1][3] This would lead to reduced liver concentrations of **CHK-336** and consequently, a diminished pharmacodynamic response. It is recommended to perform an in vitro OATP uptake assay to assess if the co-administered compound inhibits **CHK-336** transport.

Q4: Has co-administration of **CHK-336** with other drugs been associated with any specific safety signals in preclinical or clinical studies?

A4: While specific drug-drug interaction safety data is not publicly available, the Phase 1 clinical trial for **CHK-336** was paused due to a serious adverse event of anaphylaxis in a subject who received a 125 mg dose.[1][4][5] The event was investigated as a potential hypersensitivity reaction.[4] Although not directly linked to a drug-drug interaction, this highlights the importance of careful safety monitoring in any study involving **CHK-336**, especially when administered with other compounds that may have a known risk of hypersensitivity reactions.

## **Troubleshooting Guides**

Issue: Variability in **CHK-336** plasma and liver concentrations in animal studies.

- Potential Cause 1: OATP Transporter Inhibition. The co-administered drug may be an inhibitor of OATP transporters, leading to increased plasma concentrations and decreased liver concentrations of CHK-336.
  - Troubleshooting Step: Conduct an in vitro OATP inhibition assay with the co-administered drug. Compare the IC50 value to the in vivo concentrations of the co-administered drug.
- Potential Cause 2: Genetic Polymorphisms in OATP transporters. In certain animal strains or human populations, genetic variants of OATP transporters can lead to altered function and



variable drug uptake.

 Troubleshooting Step: If using animal models, ensure a genetically homogenous population. In clinical studies, consider genotyping for relevant OATP polymorphisms.

Issue: Unexpected toxicity when **CHK-336** is co-administered with another therapeutic agent.

- Potential Cause: Pharmacokinetic Interaction. The co-administered agent could be inhibiting
  the metabolism or clearance of CHK-336, leading to higher systemic exposure. Conversely,
  CHK-336 could be affecting the disposition of the co-administered drug.
  - Troubleshooting Step: Perform a full pharmacokinetic analysis of both CHK-336 and the co-administered drug, both alone and in combination, to identify any changes in exposure (AUC, Cmax).

### **Data Presentation**

Table 1: Hypothetical In Vitro OATP1B1 Inhibition by Co-administered Drugs

| Co-administered Drug | Drug Class                  | CHK-336 Uptake Inhibition<br>(IC50, μΜ) |
|----------------------|-----------------------------|-----------------------------------------|
| Cyclosporine         | Calcineurin Inhibitor       | 0.1                                     |
| Rifampin             | Antibiotic                  | 1.5                                     |
| Atorvastatin         | HMG-CoA Reductase Inhibitor | 5.2                                     |
| Metformin            | Antidiabetic Agent          | > 50                                    |

This table presents illustrative data on how to summarize in vitro OATP inhibition results. The values are not based on actual experimental data for **CHK-336**.

Table 2: Hypothetical Pharmacokinetic Parameters of **CHK-336** (10 mg/kg, oral) in Rats With and Without a Potent OATP Inhibitor



| Parameter               | CHK-336 Alone | CHK-336 + OATP<br>Inhibitor | % Change |
|-------------------------|---------------|-----------------------------|----------|
| Plasma AUC<br>(ng*h/mL) | 1500          | 3000                        | +100%    |
| Plasma Cmax (ng/mL)     | 300           | 650                         | +117%    |
| Liver Cmax (ng/g)       | 45000         | 18000                       | -60%     |
| Terminal Half-life (h)  | 18            | 20                          | +11%     |

This table provides an example of how to present pharmacokinetic drug interaction data. The values are hypothetical and for illustrative purposes only.

# **Experimental Protocols**

Protocol 1: In Vitro OATP1B1 and OATP1B3 Inhibition Assay

- Objective: To determine if a co-administered drug inhibits the OATP-mediated uptake of CHK-336.
- Methodology:
  - Culture HEK293 cells stably expressing human OATP1B1 or OATP1B3 transporters.
  - Pre-incubate the cells with a range of concentrations of the test compound (potential inhibitor) for 10-15 minutes.
  - Initiate the uptake reaction by adding a solution containing a probe substrate (e.g., radiolabeled estradiol-17β-glucuronide) and the test compound.
  - Incubate for a short period (e.g., 2-5 minutes) at 37°C.
  - Stop the reaction by washing the cells with ice-cold buffer.
  - Lyse the cells and measure the intracellular concentration of the probe substrate using liquid scintillation counting or LC-MS/MS.



Calculate the IC50 value for the inhibition of probe substrate uptake by the test compound.

#### Protocol 2: In Vivo Pharmacokinetic Interaction Study in Rodents

- Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of CHK-336.
- Methodology:
  - Use two groups of animals (e.g., male Sprague-Dawley rats).
  - Group 1 receives the vehicle for the co-administered drug followed by an oral dose of CHK-336 (e.g., 10 mg/kg).
  - Group 2 receives the co-administered drug at a therapeutic dose, followed by the same oral dose of CHK-336. The timing between the administration of the two drugs should be based on their known Tmax values to ensure maximal potential for interaction.
  - Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose of CHK-336).
  - At the end of the study (e.g., 24 hours), euthanize the animals and collect liver tissue.
  - Analyze the plasma and liver homogenates for concentrations of CHK-336 using a validated LC-MS/MS method.
  - Calculate pharmacokinetic parameters (AUC, Cmax, T1/2) for both groups and compare them to assess the extent of the drug-drug interaction.

## **Visualizations**





Click to download full resolution via product page

Caption: OATP-mediated hepatic uptake of CHK-336 and potential for inhibition.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHK-336 Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Chinook reports data from Phase I trial of CHK-336 [clinicaltrialsarena.com]
- To cite this document: BenchChem. [CHK-336 Drug Interaction Studies: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#chk-336-drug-interaction-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com